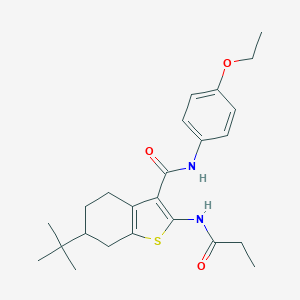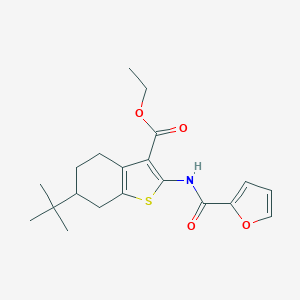![molecular formula C14H15ClN2O2 B289471 2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione, also known as CC-5013 or lenalidomide, is a small molecule drug that has been shown to have anti-tumor and anti-inflammatory effects. It is a derivative of thalidomide, which was originally developed as a sedative but was later found to have teratogenic effects. Lenalidomide was developed to have similar therapeutic effects to thalidomide but without the teratogenic effects.
作用機序
The exact mechanism of action of lenalidomide is not fully understood. It is known to have multiple targets, including cytokines, growth factors, and immune cells. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as to enhance the activity of natural killer (NK) cells and T cells.
Biochemical and physiological effects:
Lenalidomide has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. Lenalidomide has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, lenalidomide has been shown to modulate the immune system, enhancing the activity of NK cells and T cells.
実験室実験の利点と制限
Lenalidomide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, lenalidomide also has some limitations for lab experiments. It is a highly potent drug that can have toxic effects at high concentrations, which can make it difficult to use in certain experiments. In addition, lenalidomide can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on lenalidomide. One area of research is in the development of new derivatives of lenalidomide that have improved therapeutic properties. Another area of research is in the identification of biomarkers that can predict response to lenalidomide treatment. In addition, there is ongoing research on the use of lenalidomide in combination with other drugs for the treatment of various types of cancer and autoimmune diseases. Finally, there is ongoing research on the mechanism of action of lenalidomide, which may lead to the development of new drugs with similar therapeutic properties.
合成法
Lenalidomide is synthesized from 3-amino-pyridine-2,6-dione, which is reacted with 2-chloro-3-formylpyridine to form 2-[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione. The synthesis method involves several steps of purification and isolation to obtain the final product.
科学的研究の応用
Lenalidomide has been extensively studied for its anti-tumor and anti-inflammatory effects. It has been shown to have therapeutic effects in multiple myeloma, a type of blood cancer, as well as in other hematological malignancies. Lenalidomide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)6-11(18)9(12(19)7-14)8-17-10-4-3-5-16-13(10)15/h3-5,8,17H,6-7H2,1-2H3 |
InChIキー |
HXUBCPIFLYPPQD-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
正規SMILES |
CC1(CC(=O)C(=CNC2=C(N=CC=C2)Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)